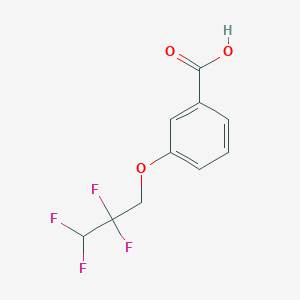

3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-2-6(4-7)8(15)16/h1-4,9H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHPUSYYAQOIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2,3,3 Tetrafluoropropoxy Benzoic Acid and Its Analogs

Established Synthetic Pathways to 3-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid

The most established and logical synthetic route to this compound is predicated on the Williamson ether synthesis, a robust and widely utilized method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This pathway involves the reaction of a phenoxide with an alkylating agent, followed by hydrolysis of an ester protecting group.

Precursor Identification and Preparation Strategies

The primary precursors for this synthesis are a 3-hydroxybenzoic acid derivative and a reactive derivative of 2,2,3,3-tetrafluoropropanol.

Aryl Precursor : The common starting material for the aromatic component is Methyl 3-hydroxybenzoate . This compound is commercially available and can be synthesized via the esterification of 3-hydroxybenzoic acid with methanol. nih.govsigmaaldrich.com Traditional methods employ concentrated sulfuric acid as a catalyst, though more environmentally benign solid acid catalysts and improved protocols using cation exchange resins have been developed to increase yield and simplify purification. guidechem.comgoogle.com

Alkyl Precursor : The fluorinated alkylating agent is typically 2,2,3,3-Tetrafluoropropyl tosylate . This precursor is prepared from 2,2,3,3-tetrafluoropropanol, which itself can be synthesized through methods like the reaction of tetrafluoroethylene (B6358150) with paraformaldehyde or the hydrolysis of its derivatives. fluorine1.ruchemicalbook.com The alcohol is then converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride, often in the presence of a base, to create a good leaving group for the subsequent nucleophilic substitution reaction. scbt.comnesacs.org Alternatively, a corresponding alkyl halide (e.g., 2,2,3,3-tetrafluoropropyl bromide or iodide) could be used.

Key Reaction Conditions and Catalytic Systems

The core of the synthesis is the coupling of the two precursors. The Williamson ether synthesis is the classic approach for this transformation. wikipedia.orgmasterorganicchemistry.com

Ether Formation : Methyl 3-hydroxybenzoate is deprotonated with a suitable base to form the corresponding phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used bases in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting nucleophilic phenoxide then reacts with 2,2,3,3-tetrafluoropropyl tosylate in an Sₙ2 reaction to form Methyl 3-(2,2,3,3-tetrafluoropropoxy)benzoate. masterorganicchemistry.com

Ester Hydrolysis : The final step is the saponification of the methyl ester to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate salt and precipitate the final product, this compound.

The table below summarizes the typical reaction conditions for this established pathway.

| Step | Reactants | Reagents & Catalyst | Solvent | Temperature | Product |

| 1. Esterification | 3-Hydroxybenzoic acid, Methanol | H₂SO₄ (catalyst) | Methanol (excess) | Reflux | Methyl 3-hydroxybenzoate |

| 2. Ether Synthesis | Methyl 3-hydroxybenzoate, 2,2,3,3-Tetrafluoropropyl tosylate | K₂CO₃ or NaH (base) | DMF or Acetone | Room Temp. to Reflux | Methyl 3-(2,2,3,3-tetrafluoropropoxy)benzoate |

| 3. Hydrolysis | Methyl 3-(2,2,3,3-tetrafluoropropoxy)benzoate | NaOH or LiOH, then HCl | H₂O/Methanol | Reflux | This compound |

Exploration of Novel and Optimized Synthetic Routes for this compound

While the Williamson ether synthesis is reliable, research continues to explore alternative and optimized routes to improve yield, reduce reaction times, and broaden substrate scope, particularly for fluorinated compounds.

High-Yield Synthesis Protocols

To optimize the synthesis of fluorinated aryl ethers, several advanced protocols can be considered.

Phase-Transfer Catalysis (PTC) : For the etherification step, phase-transfer catalysis offers a significant improvement by facilitating the reaction between the aqueous or solid phenoxide and the organic-soluble alkylating agent. Catalysts like tetrabutylammonium (B224687) bisulfate can increase reaction rates and yields, often under milder conditions. fluorine1.rucrdeepjournal.org This method is particularly effective for the alkylation of fluorinated alcohols. fluorine1.ru

Palladium-Catalyzed C–O Cross-Coupling : Modern cross-coupling methods provide a powerful alternative. A protocol using a palladium precatalyst like tBuBrettPhos Pd G3 has been shown to be highly effective for coupling various (hetero)aryl bromides with fluorinated alcohols, including 2,2,2-trifluoroethanol. acs.org This approach could be adapted by using methyl 3-bromobenzoate and 2,2,3,3-tetrafluoropropanol as coupling partners, offering excellent functional group tolerance and short reaction times. acs.org

Ullmann Condensation : The copper-catalyzed Ullmann condensation is another classic method for forming aryl ethers. wikipedia.org While traditional conditions are harsh, modern ligand-assisted protocols allow the reaction to proceed at lower temperatures. acs.orgnih.govunion.edu This method would involve coupling a 3-halobenzoic acid derivative with the alkoxide of 2,2,3,3-tetrafluoropropanol in the presence of a copper(I) catalyst.

Stereoselective Approaches to Related Chiral Analogs

The parent compound, this compound, is achiral. However, stereoselective synthesis becomes relevant for chiral analogs that may possess enhanced biological activity. Chirality could be introduced, for example, by modifying the alkyl chain or by adding a chiral substituent to the aromatic ring.

Recent advances in asymmetric synthesis offer pathways to α-chiral carboxylic acids. rsc.org If a chiral center were desired adjacent to the carboxyl group (an α-stereocenter), one could envision a synthetic strategy involving the asymmetric functionalization of a pre-formed benzoic acid derivative. For instance, a chiral auxiliary could be attached to the carboxylic acid, directing a stereoselective alkylation at the α-position before being cleaved.

Alternatively, if an analog with a chiral center on the alkoxy side chain were desired (e.g., 3-(2,2,3,3-tetrafluoro-1-phenylpropoxy)benzoic acid), the synthesis would rely on starting with an enantiomerically pure fluorinated alcohol. The etherification reaction (Williamson or otherwise), being a substitution at the alcohol's tosylate or halide derivative, would typically proceed with inversion of configuration if the chiral center is the point of substitution, or retention if it is adjacent. Using an enantiopure starting alcohol is the most direct strategy to ensure the stereochemical integrity of the final product.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives with additional substituents on the benzoic acid ring can be readily achieved by selecting the appropriately substituted starting materials. The synthetic strategies outlined in Section 2.1 can be applied to a range of substituted 3-hydroxybenzoic acids, many of which are commercially available or accessible through established aromatic substitution reactions.

For example, starting with commercially available 4-chloro-3-hydroxybenzoic acid or 5-nitro-3-hydroxybenzoic acid would allow for the synthesis of the corresponding substituted this compound derivatives. The presence of electron-withdrawing or electron-donating groups on the ring can influence the acidity of the phenolic proton and the reactivity of the intermediate phenoxide, potentially requiring adjustments to the reaction conditions.

The following table illustrates the synthesis of various substituted derivatives based on the established Williamson ether synthesis pathway.

| Precursor (Methyl Ester) | Resulting Substituted Acid |

| Methyl 4-chloro-3-hydroxybenzoate | 4-Chloro-3-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

| Methyl 4-fluoro-3-hydroxybenzoate | 4-Fluoro-3-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

| Methyl 5-nitro-3-hydroxybenzoate | 5-Nitro-3-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

| Methyl 2-methyl-3-hydroxybenzoate | 2-Methyl-3-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

| Methyl 3-hydroxy-4-methoxybenzoate | 3-(2,2,3,3-Tetrafluoropropoxy)-4-methoxybenzoic acid |

Strategies for Aromatic Ring Functionalization (e.g., Alkoxy, Halogenation)

The functionalization of the aromatic ring of benzoic acid is a key step in the synthesis of its derivatives. The carboxyl group is a deactivating group and a meta-director for electrophilic aromatic substitution reactions. firsthope.co.in This directing effect influences the position of incoming substituents such as alkoxy groups and halogens.

Alkoxylation: The introduction of an alkoxy group, such as the 2,2,3,3-tetrafluoropropoxy group, onto the benzoic acid ring is typically achieved through nucleophilic aromatic substitution or etherification reactions. A common starting material for introducing a substituent at the 3-position is 3-hydroxybenzoic acid. rasayanjournal.co.inwikipedia.orgnbinno.com The hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an appropriate electrophile, in this case, a 2,2,3,3-tetrafluoropropyl halide or sulfonate.

Halogenation: Halogenation of the benzoic acid ring can be accomplished through electrophilic aromatic substitution. firsthope.co.in Due to the meta-directing effect of the carboxylic acid group, halogens will primarily be introduced at the 5-position relative to the carboxyl group if the 3-position is already substituted. Common halogenating agents include elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Below is a table summarizing common functionalization reactions on the benzoic acid ring:

| Reaction | Reagents and Conditions | Position of Substitution |

| Nitration | Concentrated HNO₃ and H₂SO₄ | Meta |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid (e.g., FeCl₃, AlCl₃) | Meta |

| Sulfonation | Fuming H₂SO₄ | Meta |

| Friedel-Crafts Alkylation/Acylation | R-X/RCO-X, Lewis Acid | Meta (generally low yield) |

Modifications at the Fluorinated Ether Linkage

The synthesis of the fluorinated ether linkage is a critical step. One efficient method for forming such linkages involves the reaction of a fluoroalcohol with a suitable aromatic substrate. acs.org In the context of this compound, this would involve the reaction of 3-hydroxybenzoic acid with a 2,2,3,3-tetrafluoropropylating agent.

A plausible synthetic route would be the Williamson ether synthesis, where the sodium salt of methyl 3-hydroxybenzoate is reacted with 2,2,3,3-tetrafluoropropyl tosylate or a similar leaving group. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

The following table outlines a representative synthesis of a fluorinated aryl ether:

| Reactants | Reagents | Conditions | Product |

| 3-Hydroxybenzoic acid methyl ester, 2,2,3,3-Tetrafluoropropyl tosylate | Sodium hydride (NaH) | Anhydrous DMF, Room temperature | Methyl 3-(2,2,3,3-tetrafluoropropoxy)benzoate |

| Methyl 3-(2,2,3,3-tetrafluoropropoxy)benzoate | Lithium hydroxide (LiOH) | THF/Water | This compound |

Process Development and Scale-Up Considerations for Industrial Application of Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. google.comgoogle.com

Key considerations include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as 3-hydroxybenzoic acid and the fluorinated propanol (B110389) derivative, are critical. Economical and reliable sources for these key intermediates must be established.

Reaction Conditions Optimization: Laboratory conditions often need to be adapted for large-scale production. This includes optimizing reaction temperature, pressure, concentration, and reaction time to maximize yield and minimize by-product formation. The use of milder and more selective reagents is often preferred.

Catalyst Selection and Recovery: If a catalyst is used, its efficiency, cost, and potential for recovery and reuse are important economic and environmental considerations. For instance, in copper-catalyzed etherification reactions, the recovery of the copper catalyst is crucial. google.com

Solvent Selection and Recycling: The choice of solvent is critical. Ideally, a solvent should be non-toxic, non-flammable, inexpensive, and easily recyclable. The environmental impact of solvent waste must be minimized.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is essential. This may involve moving from laboratory techniques like column chromatography to industrial methods such as crystallization, distillation, or extraction.

Safety and Environmental Impact: A thorough hazard analysis of all chemicals and reaction steps is necessary. This includes assessing toxicity, flammability, and reactivity. Waste streams must be managed to comply with environmental regulations.

Process Control and Automation: Implementing process analytical technology (PAT) and automation can help to ensure consistent product quality, improve safety, and increase efficiency.

The following table summarizes key process development considerations:

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Reagents | High-purity, often expensive | Industrial grade, cost-effective |

| Solvents | Wide variety, often volatile | Limited selection, focus on safety and recyclability |

| Purification | Chromatography | Crystallization, Distillation |

| Process Control | Manual | Automated |

| Safety | Fume hood | Engineered containment, process safety management |

Chemical Reactivity and Transformation Studies of 3 2,2,3,3 Tetrafluoropropoxy Benzoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to esters and amides, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of 3-(2,2,3,3-tetrafluoropropoxy)benzoic acid to its corresponding esters can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven reaction, and often the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netrsc.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. wikipedia.org

Table 1: Predicted Esterification and Amidation Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(2,2,3,3-tetrafluoropropoxy)benzoate |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 3-(2,2,3,3-Tetrafluoropropoxy)benzoyl chloride |

| Amidation (via Acyl Chloride) | Ammonia (NH₃) | 3-(2,2,3,3-Tetrafluoropropoxy)benzamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. masterorganicchemistry.comchemistrysteps.comorgosolver.com The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to yield 3-(2,2,3,3-tetrafluoropropoxy)benzyl alcohol. acs.orgambeed.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.com

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from an aromatic ring is generally a difficult reaction that requires harsh conditions. nist.gov For benzoic acid itself, heating in quinoline (B57606) with a copper catalyst can effect decarboxylation to benzene (B151609). wikipedia.org The reaction is often facilitated by the presence of strong electron-donating groups at the ortho or para positions. nist.gov Given the substitution pattern of this compound, decarboxylation is expected to be challenging. More recent methods have shown that decarboxylation can be achieved under milder conditions, for instance, through photoredox catalysis to generate aryl radicals. rsc.org

Reactivity of the Fluorinated Ether Moiety

The 2,2,3,3-tetrafluoropropoxy group is characterized by its high stability, a common feature of fluorinated alkyl ethers.

Stability Under Various Chemical Conditions

The presence of multiple fluorine atoms on the propoxy chain significantly increases the strength of the C-F and adjacent C-C bonds. This imparts a high degree of thermal and chemical stability to the ether moiety. acs.orgresearchgate.net The electron-withdrawing nature of the fluorine atoms also deactivates the adjacent C-O bond from cleavage. Therefore, the tetrafluoropropoxy group is expected to be highly resistant to a wide range of chemical conditions, including strong acids, bases, and common oxidizing and reducing agents that would typically cleave non-fluorinated ethers. This stability makes it a reliable substituent that can be carried through various synthetic transformations targeting other parts of the molecule. numberanalytics.com

Transformations Involving the Tetrafluoropropoxy Group

Transformations involving the direct cleavage or modification of the tetrafluoropropoxy group are highly unlikely under standard laboratory conditions. The C-O bond of the ether is robust, and the fluorinated alkyl chain is largely inert. Any reaction aimed at cleaving this group would require exceptionally harsh conditions, which would likely degrade the aromatic ring and the carboxylic acid functional group as well.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The outcome of substitution reactions on the benzene ring is dictated by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the tetrafluoropropoxy group (-OCH₂CF₂CF₂H).

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the two groups are in opposition.

-COOH group: This group is a deactivating, meta-director due to its electron-withdrawing nature. numberanalytics.comyoutube.com It directs incoming electrophiles to positions 5.

-OCH₂R (Alkoxy) group: This group is an activating, ortho, para-director. organicchemistrytutor.com It donates electron density to the ring via resonance, directing incoming electrophiles to positions 2, 4, and 6.

When these groups are in a meta-position relative to each other (at positions 1 and 3), the positions activated by the alkoxy group (2, 4, 6) are different from the position directed by the carboxylic acid group (5). Generally, the activating group's influence is dominant. Therefore, electrophilic substitution is most likely to occur at the positions activated by the strongly activating alkoxy group, primarily at the ortho and para positions relative to it. libretexts.org Position 4 is para to the alkoxy group and sterically the most accessible, making it a likely site for substitution. Position 6 is ortho and also activated, while position 2 is ortho but sterically hindered by the adjacent carboxylic acid. Thus, a mixture of products is possible, with substitution at position 4 often favored. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). google.comtruman.edulibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally not a feasible pathway for this molecule. SNAr reactions require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comphiladelphia.edu.jo The this compound molecule does not possess these features, making the aromatic ring unreactive toward nucleophiles under typical SNAr conditions.

Mechanistic Investigations of Key Transformation Reactions

The reactivity of this compound is primarily centered around three key structural features: the carboxylic acid group, the aromatic ring, and the tetrafluoropropoxy ether linkage. Mechanistic investigations into the transformation of this compound and its analogs reveal pathways common to benzoic acids and aryl ethers, with the electronic effects of the fluorinated substituent influencing reaction rates and outcomes. While specific kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, plausible mechanisms for its key reactions can be inferred from well-established organic chemistry principles and studies on structurally related molecules.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many transformations of this compound. These reactions, typical for carboxylic acids, include esterification, amidation, reduction, and decarboxylation.

Fischer Esterification: The conversion of this compound to its corresponding ester, for instance, methyl 3-(2,2,3,3-Tetrafluoropropoxy)benzoate, is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.comtcu.edulibretexts.org A subsequent nucleophilic attack by the alcohol (e.g., methanol) on the carbonyl carbon leads to a tetrahedral intermediate. youtube.comyoutube.com Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. youtube.comyoutube.com The reaction is reversible, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed is removed. tcu.edulibretexts.org

Amidation: The formation of an amide from this compound and an amine is another key transformation. Direct reaction of the carboxylic acid with an amine is generally slow due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid is often activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or treatment with a coupling agent such as dicyclohexylcarbodiimide (DCC). libretexts.org The activated acyl derivative is then readily attacked by the amine nucleophile to form a tetrahedral intermediate, which subsequently collapses to the amide with the elimination of a leaving group. youtube.com Boric acid has also been shown to catalyze the direct amidation of benzoic acids with aromatic amines. researchgate.net

Reduction to Benzyl Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(2,2,3,3-Tetrafluoropropoxy)benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride are generally ineffective for reducing carboxylic acids. doubtnut.comembibe.comquora.com The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen. This is followed by the transfer of hydride ions to the carbonyl carbon. A final aqueous workup is necessary to protonate the resulting alkoxide and liberate the alcohol.

Decarboxylation: The removal of the carboxyl group can be achieved by heating the sodium salt of the benzoic acid with soda lime (a mixture of NaOH and CaO). youtube.comlibretexts.org This reaction proceeds through the formation of a carbanion intermediate on the aromatic ring after the loss of carbon dioxide. researchgate.net The stability of this intermediate is a key factor in the ease of decarboxylation. The presence of the electron-donating tetrafluoropropoxy group at the meta position would have a modest electronic effect on the stability of a carbanion at the ipso-position.

Reactions Involving the Aromatic Ring and Ether Linkage

Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is generally electron-rich, the presence of strong electron-withdrawing groups can make it susceptible to nucleophilic aromatic substitution. byjus.comwikipedia.orgmasterorganicchemistry.com The tetrafluoropropoxy group is electron-withdrawing due to the inductive effect of the fluorine atoms. However, for an efficient SNAr reaction, a good leaving group (like a halide) and strongly activating groups (like a nitro group) positioned ortho or para to the leaving group are typically required. wikipedia.orglibretexts.org In the absence of such features on this compound, SNAr reactions are not expected to be a major transformation pathway under standard conditions.

Ether Cleavage: The ether linkage in aryl alkyl ethers can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. libretexts.orglibretexts.org The mechanism involves the protonation of the ether oxygen, making it a better leaving group. libretexts.orgnumberanalytics.com This is followed by a nucleophilic attack of the halide ion. In the case of this compound, the attack would preferentially occur at the less hindered alkyl carbon of the propoxy group (an SN2 mechanism), leading to 3-hydroxybenzoic acid and 1,1,2,2-tetrafluoro-3-halopropane. libretexts.org Cleavage of the aryl-oxygen bond is disfavored because it would require the formation of an unstable aryl cation or an SN2 attack on an sp²-hybridized carbon. libretexts.org

Hypothetical Mechanistic Data

To illustrate the concepts discussed, the following table presents hypothetical relative reaction rates for some key transformations of this compound compared to benzoic acid. These are not based on experimental data for the specific target compound but are inferred based on the known electronic effects of a meta-substituted, inductively electron-withdrawing group.

| Transformation Reaction | Plausible Reagents | Expected Relative Rate (vs. Benzoic Acid) | Rationale for Rate Difference |

| Fischer Esterification | CH₃OH, H⁺ | Slightly Faster | The electron-withdrawing tetrafluoropropoxy group at the meta position slightly enhances the electrophilicity of the carbonyl carbon through inductive effects, making it more susceptible to nucleophilic attack by the alcohol. |

| Amidation (via acyl chloride) | 1. SOCl₂ 2. RNH₂ | Similar | The rate-determining step is often the nucleophilic attack of the amine on the highly reactive acyl chloride. The electronic effect of the meta-substituent on this step is generally small. |

| Reduction to Alcohol | LiAlH₄ | Slightly Slower | The electron-withdrawing substituent can slightly decrease the electron density on the carbonyl oxygen, potentially slowing down the initial coordination with the Lewis acidic aluminum species. |

| Decarboxylation (of sodium salt) | Soda Lime, Heat | Slower | The electron-withdrawing group at the meta position would slightly destabilize the transient carbanion formed on the aromatic ring upon loss of CO₂, thus increasing the activation energy for the reaction. |

Advanced Spectroscopic and Structural Elucidation of 3 2,2,3,3 Tetrafluoropropoxy Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra offer primary insights into the types and numbers of unique nuclei in 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, alkoxy, and carboxylic acid protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.2 ppm). Due to the meta-substitution pattern, four distinct signals are anticipated: a singlet or narrow triplet for H-2, a doublet for H-6, a triplet for H-5, and a doublet of doublets for H-4. The methylene (B1212753) protons (-OCH₂-) adjacent to the aromatic ring are expected around δ 4.5-4.8 ppm, likely appearing as a triplet due to coupling with the adjacent fluorine atoms. The terminal proton of the tetrafluoropropyl group (-CHF₂) will be a highly complex multiplet, a triplet of triplets, centered around δ 6.0-6.5 ppm due to large geminal ¹H-¹⁹F and vicinal ¹H-¹⁹F couplings. The acidic proton of the carboxylic acid (-COOH) would typically appear as a broad singlet far downfield (δ 12.0-13.0 ppm), though its chemical shift and appearance can be highly dependent on solvent and concentration. docbrown.info

¹³C NMR Spectroscopy : The carbon spectrum provides information on all unique carbon environments. The carboxylic acid carbonyl carbon (C=O) is the most deshielded, expected in the δ 165-175 ppm range. docbrown.info The aromatic carbons will resonate between δ 115-160 ppm. fiu.edunih.gov The carbon attached to the ether oxygen (C-3) will be significantly downfield compared to the other ring carbons. The methylene carbon (-OCH₂-) is anticipated around δ 65-70 ppm, showing splitting due to coupling with adjacent fluorines. The two carbons of the tetrafluoroethyl moiety (-CF₂-CHF₂) are expected between δ 105-125 ppm and will exhibit complex splitting patterns due to strong one- and two-bond couplings to the fluorine atoms. oregonstate.edu

¹⁹F NMR Spectroscopy : As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. wikipedia.org Two distinct signals are expected for the tetrafluoropropoxy group. The -CF₂- group adjacent to the methylene will appear as a triplet around δ -120 to -125 ppm. The terminal -CHF₂ group will resonate as a doublet of triplets further upfield, typically in the range of δ -135 to -140 ppm, relative to a CFCl₃ standard. ucsb.educolorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | ||||

|---|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -COOH | 12.0 - 13.0 | br s | -COOH | 165 - 175 | -OCH₂-CF₂- | -120 to -125 |

| Ar-H2 | ~7.8 | t or s | Ar-C3 (-O-) | ~158 | -CF₂-CHF₂ | -135 to -140 |

| Ar-H6 | ~7.7 | d | Ar-C1 | ~132 | ||

| Ar-H5 | ~7.4 | t | Ar-C5 | ~130 | ||

| Ar-H4 | ~7.2 | dd | Ar-C6 | ~124 | ||

| -CHF₂ | 6.0 - 6.5 | tt | -CF₂-CHF₂ | 105 - 125 (t) | ||

| -OCH₂- | 4.5 - 4.8 | t | -CF₂-CHF₂ | 105 - 125 (tt) | ||

| Ar-C2 | ~123 | |||||

| Ar-C4 | ~119 | |||||

| -OCH₂- | 65 - 70 (t) |

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, tt = triplet of triplets, br = broad.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), confirming their positions on the ring. It would also be expected to show a correlation between the -OCH₂- protons and the terminal -CHF₂ proton, although this four-bond coupling might be weak.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning carbon signals. Cross-peaks would be observed between each aromatic proton and its corresponding carbon, the -OCH₂- protons and the methylene carbon, and the -CHF₂ proton and the terminal carbon of the side chain. Carbons without attached protons, such as the carboxylic C=O and the aromatic C-1 and C-3, will not show signals in an HSQC spectrum. libretexts.org

A cross-peak between the methylene protons (-OCH₂-) and the aromatic C-3, confirming the ether linkage at the correct position.

Correlations from the aromatic protons to neighboring carbons (e.g., H-2 correlating to C-1, C-3, and C-4), which solidifies the aromatic substitution pattern.

Correlations from the methylene (-OCH₂-) protons to the adjacent -CF₂- carbon, and from the terminal (-CHF₂) proton to the -CF₂- carbon, confirming the structure of the fluorinated side chain.

Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Ar-H4 ↔ Ar-H5; Ar-H5 ↔ Ar-H6 | Connectivity of aromatic protons |

| HSQC | Ar-H2 ↔ Ar-C2; Ar-H4 ↔ Ar-C4; etc. | Direct C-H attachments |

| HSQC | -OCH₂- ↔ -OCH₂- | Assignment of methylene carbon |

| HMBC | -OCH₂- ↔ Ar-C3 | Confirms ether linkage at C-3 |

| HMBC | Ar-H2 ↔ C=O, Ar-C4, Ar-C6 | Confirms position 2 relative to acid and ether |

| HMBC | -OCH₂- ↔ -CF₂-CHF₂ | Confirms connectivity within the side chain |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. The molecular formula of this compound is C₁₀H₈F₄O₃. The theoretical exact mass of its neutral form is 264.0409 g/mol . HRMS analysis of the molecular ion ([M]⁺˙), protonated molecule ([M+H]⁺), or deprotonated molecule ([M-H]⁻) would yield a measured m/z value that matches the theoretical value to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. acs.orgnih.gov The fragmentation pathway provides a roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

In positive ion mode ([M+H]⁺), common fragmentations would include:

Loss of H₂O : A neutral loss of 18 Da from the carboxylic acid group.

Ether Bond Cleavage : Scission of the ArO-CH₂ bond could lead to a fragment ion corresponding to the tetrafluoropropoxy cation or, more likely, a 3-hydroxybenzoic acid radical cation.

Fragmentation of the side chain : Loss of fluorinated fragments like CHF₂.

In negative ion mode ([M-H]⁻), a characteristic fragmentation for benzoic acids is the loss of CO₂ (44 Da), a process known as decarboxylation. nih.govsci-hub.se This would produce a highly stable phenoxide-type anion.

Table 3: Predicted Key Fragment Ions in Tandem MS Analysis

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 265 ([M+H]⁺) | 247 | H₂O | [M+H-H₂O]⁺ |

| 265 ([M+H]⁺) | 139 | C₃H₂F₄O | [3-hydroxybenzoic acid+H]⁺ |

| 263 ([M-H]⁻) | 219 | CO₂ | [M-H-CO₂]⁻ (Decarboxylation) |

| 263 ([M-H]⁻) | 137 | C₃H₃F₄O | [3-carboxyphenoxide]⁻ |

| 264 ([M]⁺˙) | 121 | -OCH₂CF₂CHF₂ | [Benzoyl cation, C₇H₅O₂]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The spectrum of this compound is expected to be dominated by several strong, characteristic bands. docbrown.infoquora.com A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will give rise to a strong, sharp peak around 1700-1720 cm⁻¹. The C-O stretching vibrations for the acid and the aryl ether will appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. Most notably, the presence of the tetrafluoro group will result in very strong and intense C-F stretching absorption bands in the region of 1000-1200 cm⁻¹. wikipedia.orgaip.org

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly effective for identifying symmetric, non-polar bonds. The aromatic ring breathing modes (around 1000 cm⁻¹ and 1600 cm⁻¹) are typically strong in the Raman spectrum. The symmetric C-F stretching modes would also be expected to produce observable Raman signals.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1720 | Very Strong | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O stretch | 1200 - 1300 | Strong | Weak |

| C-F stretch | 1000 - 1200 | Very Strong | Medium |

Characteristic Vibrational Modes of the Carboxylic Acid and Fluoroether Groups

The vibrational spectrum (FTIR and Raman) of this compound is expected to be dominated by the characteristic modes of the carboxylic acid, the benzene ring, and the tetrafluoropropoxy group.

The carboxylic acid group gives rise to several strong and easily identifiable bands. In the solid state, benzoic acid and its derivatives typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies. The most characteristic vibrations include:

O-H Stretching: A very broad and intense absorption band is anticipated in the infrared spectrum, typically centered in the wide range of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.

C=O Stretching: A strong, sharp band corresponding to the carbonyl stretch is expected between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. Its precise position can be influenced by the electronic effects of the substituent.

C-O Stretching and O-H Bending: Vibrations involving the C-O single bond and in-plane O-H bending are coupled and typically appear as two bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Out-of-Plane O-H Bending: A broad band of medium intensity is generally observed around 920 cm⁻¹, which is characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer.

The tetrafluoropropoxy group (-OCH₂CF₂CF₂H) introduces several distinct vibrational modes, primarily involving C-F, C-O, and C-C bonds. Based on studies of polyfluorinated ethers and similar molecules, the following assignments can be predicted:

C-F Stretching: These are typically the most intense bands in the infrared spectrum of fluorinated compounds, appearing in the region of 1200-1000 cm⁻¹. The presence of multiple fluorine atoms will likely result in a series of strong, complex absorptions in this region.

C-O-C Stretching: The ether linkage will exhibit asymmetric and symmetric stretching modes. The asymmetric C-O-C stretch is expected to be a strong band, typically around 1280-1050 cm⁻¹, potentially overlapping with C-F stretching bands.

CH₂ Vibrations: The methylene group adjacent to the ether oxygen will show characteristic stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting, rocking) vibrations in the 1470-720 cm⁻¹ range.

CF₂ and CF₂H Group Vibrations: In addition to C-F stretching, these groups will have bending (scissoring, wagging, twisting) modes that appear at lower frequencies, typically below 800 cm⁻¹. For instance, CF₂ wagging and scissoring modes are often found in the 700-500 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 3300 - 2500 | Very Broad, Strong |

| C=O stretch | 1710 - 1680 | Strong | |

| C-O stretch / O-H bend (in-plane) | 1440 - 1210 | Medium to Strong | |

| O-H bend (out-of-plane) | ~920 | Medium, Broad | |

| Fluoroether (-OCH₂CF₂CF₂H) | C-F stretches | 1200 - 1000 | Very Strong, Multiple Bands |

| C-O-C asymmetric stretch | 1280 - 1050 | Strong | |

| CH₂ stretches | 2980 - 2850 | Medium | |

| CH₂ bends | 1470 - 720 | Medium to Weak | |

| CF₂ bends | 700 - 500 | Medium | |

| Aromatic Ring | C-H stretches | 3100 - 3000 | Medium to Weak |

| C=C ring stretches | 1600 - 1450 | Medium to Strong | |

| C-H bends (out-of-plane) | 900 - 675 | Strong |

Conformation Analysis through Vibrational Spectroscopy

The flexibility of the tetrafluoropropoxy side chain introduces the possibility of multiple conformational isomers (rotamers) for this compound. These conformers would arise from rotation around the C(aryl)-O, O-CH₂, and various C-C bonds of the propoxy chain.

While vibrational spectroscopy can be a powerful tool for identifying different conformers, this often requires low-temperature studies or matrix isolation techniques to resolve the small differences in vibrational frequencies between rotamers. In the room-temperature spectrum of a solid sample, it is likely that the molecule adopts a single, lowest-energy conformation, leading to a well-defined set of vibrational bands.

However, the conformation of the side chain relative to the benzene ring could subtly influence the vibrational modes of the ring and the carboxylic acid group. For instance, different spatial arrangements might alter the electronic coupling between the ether oxygen's lone pairs and the aromatic π-system, or lead to different weak intramolecular interactions. Such effects would manifest as small shifts in the positions and changes in the relative intensities of the benzene ring modes and the C=O stretching frequency. A detailed conformational analysis would necessitate high-level computational modeling (e.g., Density Functional Theory) to predict the vibrational spectra of different stable conformers, which could then be compared with high-resolution experimental spectra.

X-ray Crystallographic Analysis of this compound and its Crystalline Derivatives

The primary and most dominant intermolecular interaction will undoubtedly be the formation of centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds. researchgate.net This is a near-universal packing motif for simple carboxylic acids in the solid state and forms a robust supramolecular synthon.

C-H···O Interactions: The aromatic C-H bonds and the CH₂ group's C-H bonds can act as weak hydrogen bond donors to the carbonyl oxygen atoms of neighboring dimers.

C-H···F Interactions: The terminal CHF group and the aromatic C-H groups can interact with fluorine atoms on adjacent molecules. While individually weak, the cumulative effect of multiple C-H···F interactions can be a significant structure-directing force in fluorinated organic crystals. acs.orged.ac.uk

Fluorine-Fluorine Interactions: Repulsive interactions between the electron-rich fluorine atoms might influence the conformation of the side chain and how the molecules pack.

The flexible tetrafluoropropoxy chain will likely adopt a low-energy, extended conformation to maximize favorable intermolecular contacts and minimize steric hindrance. It is plausible that the crystal structure will exhibit segregation between the polar, hydrogen-bonded carboxylic acid regions and the nonpolar, fluorinated side-chain regions, a common feature in the crystallography of amphiphilic molecules.

The table below presents hypothetical crystallographic parameters for this compound, based on common values for substituted benzoic acids which often crystallize in monoclinic or triclinic systems.

| Parameter | Predicted Value / System | Justification |

| Crystal System | Monoclinic or Triclinic | Common for substituted benzoic acids. researchgate.net |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate dimer formation. |

| Key Intermolecular Interaction | O-H···O Hydrogen Bond | Formation of centrosymmetric R²₂(8) carboxylic acid dimers. researchgate.net |

| Secondary Interactions | C-H···O, C-H···F, π-π stacking | Expected based on the presence of C-H, C=O, aromatic, and C-F groups. researchgate.neted.ac.uk |

| Molecular Conformation | Likely extended side-chain | To minimize steric hindrance and optimize packing. |

| Unit Cell Volume (Z=4) | ~1000 - 1400 ų | Estimated based on molecular size and typical packing coefficients. |

Computational and Theoretical Studies on 3 2,2,3,3 Tetrafluoropropoxy Benzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Density Functional Theory (DFT) is a widely used method for optimizing molecular geometry. dntb.gov.ua For a molecule like 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is often employed to achieve reliable results. researchgate.net

The optimization process calculates the electronic energy of the molecule for various atomic arrangements, systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found. The presence of the electron-withdrawing tetrafluoropropoxy group is expected to influence the geometry of the benzoic acid ring. researchgate.net For instance, the C-O bond connecting the ether to the ring and the C-C bond of the carboxylic acid group will have specific lengths and angles determined by electronic and steric effects.

The optimized geometry provides a wealth of structural information. Key parameters include the planarity of the carboxylic acid group relative to the benzene (B151609) ring and the orientation of the flexible tetrafluoropropoxy side chain. These calculations can be compared with experimental data from techniques like X-ray crystallography if available. mdpi.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is based on typical values for substituted benzoic acids and serves as an example of results from DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-OH (carboxyl) | ~1.35 Å |

| Bond Length | C(ring)-O(ether) | ~1.37 Å |

| Bond Angle | O=C-OH | ~122° |

| Bond Angle | C(ring)-C(ring)-O(ether) | ~119° |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~0° or ~180° |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). ucm.es These theoretical predictions are crucial for assigning peaks in experimental NMR spectra to specific atoms in the molecule, confirming its structure. The predicted shifts for the aromatic protons and carbons, as well as those in the tetrafluoropropoxy chain, would be characteristic of their specific electronic environments.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net These calculations identify the fundamental vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid, O-H stretching, C-F stretching modes from the fluorinated chain, and various bending and stretching modes of the aromatic ring. nih.gov Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor. nih.gov

Table 2: Predicted Vibrational Frequencies and NMR Shifts for this compound (Illustrative) This table presents hypothetical data representative of computational predictions.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| FTIR | Frequency | ~1720 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| FTIR | Frequency | ~3300 cm⁻¹ | O-H stretch (Carboxylic Acid Dimer) |

| FTIR | Frequency | ~1100-1200 cm⁻¹ | C-F stretch |

| ¹³C NMR | Chemical Shift | ~170 ppm | C=O (Carboxyl Carbon) |

| ¹H NMR | Chemical Shift | ~7.5-8.0 ppm | Aromatic Protons |

| ¹H NMR | Chemical Shift | ~12-13 ppm | Carboxylic Acid Proton |

Analysis of Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.ua For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the fluorines, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the carboxylic hydrogen.

Table 3: Calculated Molecular Orbital Properties and Reactivity Descriptors (Illustrative) This table shows representative values derived from DFT calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| E(HOMO) | ~ -7.0 eV | Electron-donating ability |

| E(LUMO) | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical stability and reactivity |

| Ionization Potential | ~ 7.0 eV | Energy to remove an electron |

| Chemical Hardness | ~ 2.75 eV | Resistance to change in electron distribution |

Conformational Analysis and Energy Landscapes

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C(ring)-O, O-C(propoxy), and C-C bonds of the side chain. illinois.edu A conformational analysis is performed by systematically rotating these bonds (i.e., varying the dihedral angles) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. researchgate.net

The results of a PES scan can be visualized as an energy landscape, which maps the relative energies of all possible conformations. This analysis is crucial for understanding the molecule's preferred shapes in different environments and how it might interact with other molecules, such as biological receptors. The presence of the bulky and polar tetrafluoro-substituted group will likely create distinct, low-energy conformations governed by a balance of steric hindrance and intramolecular interactions. semanticscholar.org

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules arrange themselves into a crystal lattice. Computational methods can predict the likely crystal packing of this compound by analyzing its intermolecular interactions. For benzoic acids, the most significant interaction is typically the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules form a stable cyclic motif. researchgate.netucl.ac.uk

Beyond this primary interaction, weaker forces such as C-H···O, C-H···F, and potential π–π stacking interactions involving the benzene rings also play a role in stabilizing the crystal structure. ucl.ac.uk Hirshfeld surface analysis is a common computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice, providing a "fingerprint" of the packing environment. dntb.gov.uamdpi.com By calculating the lattice energy for various possible packing arrangements (polymorphs), computational studies can predict the most thermodynamically stable crystal structure. rsc.org

Applications of 3 2,2,3,3 Tetrafluoropropoxy Benzoic Acid As a Chemical Intermediate in Advanced Materials

Precursor in Liquid Crystal Technology Development

The unique molecular architecture of 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid makes it a valuable precursor in the development of advanced liquid crystal (LC) materials. Its combination of a rigid benzoic acid core, a flexible tetrafluoropropoxy tail, and the specific meta-substitution pattern allows for the synthesis of mesogenic derivatives with tailored properties for various electro-optical applications.

Synthesis of Mesogenic Derivatives

Benzoic acid derivatives are fundamental building blocks for a class of liquid crystals known as hydrogen-bonded liquid crystals (HBLCs). The carboxylic acid group can form strong hydrogen bonds, leading to the self-assembly of rod-like supramolecular structures that exhibit mesomorphic behavior. The synthesis of mesogenic derivatives from this compound typically involves esterification or amide formation reactions to introduce other molecular fragments that enhance the liquid crystalline properties.

For instance, it can be reacted with various phenols or anilines to create calamitic (rod-like) mesogens. A general synthetic route involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a substituted phenol (B47542) to form an ester linkage.

A plausible synthetic scheme for a mesogenic derivative is outlined below:

Activation of the Carboxylic Acid: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This step enhances the reactivity of the carboxyl group.

Esterification: The resulting acid chloride is then reacted with a suitable hydroxy- or amino-substituted aromatic compound, for example, a 4-alkoxyphenol or a 4-alkoxyaniline, in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This reaction yields the final mesogenic ester or amide derivative.

The choice of the other aromatic core and its terminal group allows for fine-tuning of the mesophase type and temperature range.

Influence of the Fluorinated Benzoic Acid Moiety on Liquid Crystalline Properties

The incorporation of the this compound moiety into a liquid crystal molecule has a profound influence on its physical and electro-optical properties.

Mesophase Behavior: The presence of the flexible, partially fluorinated tail can influence the type of mesophase formed (e.g., nematic, smectic). The tetrafluoroalkoxy group can lead to micro-segregation effects, which may favor the formation of smectic phases. The meta-position of the alkoxy group on the benzoic acid ring can also affect the molecular shape and packing, potentially leading to different mesomorphic behaviors compared to para-substituted analogues.

Dielectric Anisotropy: Fluorine is a highly electronegative atom, and its introduction into the molecular structure can significantly alter the dipole moment and, consequently, the dielectric anisotropy (Δε) of the liquid crystal. A terminal tetrafluoroalkoxy group can contribute to a negative or positive Δε depending on its orientation relative to the principal molecular axis. This is a critical parameter for the operation of liquid crystal displays (LCDs).

Viscoelastic Properties: The viscosity and elastic constants of liquid crystals are crucial for their switching speed in display applications. The flexible tetrafluoropropoxy chain can impact these properties, with the potential to lower viscosity compared to more rigid structures.

Interactive Table: Predicted Influence of this compound Moiety on LC Properties

| Property | Predicted Influence | Rationale |

| Mesophase Stability | May stabilize smectic phases | Micro-segregation of fluorinated tails |

| Dielectric Anisotropy (Δε) | Can be tailored (positive or negative) | Strong dipole moment of C-F bonds |

| Birefringence (Δn) | Moderate to high | Contribution from the aromatic core |

| Viscosity | Potentially lower | Increased flexibility from the alkoxy chain |

Building Block for Novel Polymeric Materials

This compound can serve as a valuable monomer for the synthesis of novel fluorinated polymers, such as polyesters and polyamides. The incorporation of fluorine into polymer backbones is a well-established strategy to impart desirable properties like thermal stability, chemical resistance, and low surface energy.

Incorporation into Polyester (B1180765) and Polyamide Chains

The bifunctional nature of this compound (possessing a carboxylic acid group) allows it to be used as a monomer in polycondensation reactions. To be incorporated into a polyester or polyamide chain, it first needs to be converted into a difunctional monomer. This can be achieved by, for example, introducing a second reactive group, such as another carboxylic acid or an amino group, onto the benzoic acid ring.

Alternatively, and more directly, it can be used as a side-chain modifying monomer. For example, a diol or diamine containing a hydroxyl or amino group that can be esterified or amidated with the benzoic acid can be synthesized first. This functionalized diol or diamine can then be copolymerized with standard dicarboxylic acids and diols/diamines to introduce the fluorinated side chain into the polymer.

A general approach for creating a fluorinated polyester could involve:

Monomer Synthesis: Reaction of this compound with a diol containing a reactive group that can form an ester, for example, through a Williamson ether synthesis if the benzoic acid were first converted to a phenol. A more direct approach is to use a diol with an additional functional group that can react with the carboxylic acid.

Polycondensation: The resulting fluorinated diol monomer is then copolymerized with a dicarboxylic acid (or its derivative like a diacyl chloride or dimethyl ester) and potentially other non-fluorinated diols through melt or solution polycondensation to yield the fluorinated polyester.

Development of Fluorinated Polymers with Tailored Properties

The introduction of the 3-(2,2,3,3-tetrafluoropropoxy) side group into polyester and polyamide chains can lead to polymers with a unique combination of properties.

Thermal Stability: The high strength of the C-F bond can enhance the thermal stability of the resulting polymers.

Solubility: The presence of the fluorinated side chains can improve the solubility of aromatic polyesters and polyamides in organic solvents, which are often difficult to process due to their rigidity and high melting points. mdpi.com

Surface Properties: Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties. This makes them suitable for applications requiring water and oil repellency.

Dielectric Properties: The polar nature of the C-F bonds can lower the dielectric constant of the polymer, making it a candidate for use as a low-k dielectric material in microelectronics.

Optical Properties: Fluorinated polymers often exhibit high optical transparency and a low refractive index.

Interactive Table: Expected Properties of Polymers Incorporating this compound

| Property | Expected Enhancement | Application Area |

| Thermal Stability | Increased decomposition temperature | High-performance plastics, aerospace |

| Chemical Resistance | Improved resistance to solvents and chemicals | Coatings, seals, and gaskets |

| Surface Energy | Lowered surface energy (hydrophobicity) | Water-repellent coatings, antifouling surfaces |

| Dielectric Constant | Lowered dielectric constant | Microelectronics, high-frequency circuits |

| Optical Transparency | High transparency in the visible spectrum | Optical fibers, lenses |

Role in the Design and Synthesis of Electrolyte Additives for Energy Storage Devices

Fluorinated compounds are increasingly used as electrolyte additives in energy storage devices, particularly in lithium-ion batteries, to improve their performance and safety. While direct studies on this compound as an electrolyte additive are not widely available, its structural features—a fluorinated ether tail and a benzoic acid core—suggest potential in this area. Fluorinated ethers, in particular, have been investigated for their beneficial effects. researchgate.netcornell.educhalmers.se

The presence of the tetrafluoropropoxy group could contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability of the battery. The ether linkage in the side chain can enhance the solubility of lithium salts in the electrolyte. labpartnering.org

Furthermore, the high oxidative stability of fluorinated compounds can help to protect the electrolyte from degradation at the high voltages experienced at the cathode surface in high-energy-density batteries. The benzoic acid moiety, while potentially reactive, could be modified to create a more stable derivative that still imparts beneficial properties. For instance, conversion to an ester or an amide could yield a more electrochemically stable additive.

The potential benefits of using derivatives of this compound as electrolyte additives include:

Improved SEI Formation: The fluorinated component can contribute to the formation of a LiF-rich SEI, which is known to be a good ionic conductor and electronically insulating.

Enhanced Electrolyte Stability: The high oxidative stability of the fluorinated ether tail can widen the electrochemical stability window of the electrolyte. rsc.org

Further research would be necessary to synthesize and evaluate the electrochemical performance of derivatives of this compound as electrolyte additives.

Contribution to Enhanced Battery Performance

There is no specific data available in the public domain detailing the contribution of this compound to enhanced battery performance.

Mechanisms of Action in Electrolyte Systems

Specific mechanisms of action for this compound within electrolyte systems have not been detailed in available scientific literature.

Synthesis of Specialty Fluorinated Compounds for Industrial and Research Applications

While fluorinated benzoic acids, in general, are valuable precursors, the specific applications of this compound in the synthesis of specialty compounds remain largely undocumented in accessible research.

Development of Functional Fluorinated Monomers

There is no specific information available regarding the use of this compound in the development of functional fluorinated monomers.

Chemical Transformation into Agrochemical or Advanced Material Precursors (excluding biological activity/efficacy studies)

Detailed studies on the chemical transformation of this compound into specific agrochemical or advanced material precursors are not present in the available literature.

Future Research Directions and Outlook for 3 2,2,3,3 Tetrafluoropropoxy Benzoic Acid

Exploration of Sustainable Synthetic Methodologies

The growing demand for environmentally benign chemical processes necessitates a shift away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. Future research into the synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and its analogs will increasingly focus on sustainable and green chemistry principles.

Key research avenues will include:

Biocatalysis: The use of enzymes to catalyze the formation of organofluorine compounds is a rapidly advancing field. scite.ai Research could explore the use of enzymes like lipases for esterification steps or cytochrome P450s for specific oxidations in potential synthetic routes. nih.gov Biotransformation approaches, using whole-cell systems such as fungi or bacteria, could offer efficient and selective conversions of fluorinated benzoic acids or their precursors under mild, aqueous conditions. rsc.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forming C-F bonds and other key linkages in complex molecules. researchgate.netacs.org This methodology allows reactions to proceed at ambient temperature, reducing energy consumption. researchgate.net Future work could develop photocatalytic pathways for the etherification step or for late-stage functionalization of the benzoic acid ring, using light as a traceless reagent. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a reagent-free alternative for driving oxidation and reduction reactions, aligning with green chemistry goals by minimizing waste. acs.org The potential for electrosynthesis to mediate key steps in the formation of the tetrafluoropropoxy ether linkage or the carboxylation of an aromatic precursor warrants investigation.

| Methodology | Principle | Potential Advantages | Research Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems to perform chemical transformations. scite.airsc.org | High selectivity (chemo-, regio-, enantio-), mild reaction conditions (aqueous, ambient temp/pressure), reduced waste. | Enzyme discovery and engineering for specific substrates, enzyme stability, lower reaction rates. |

| Photocatalysis | Use of light to generate reactive intermediates that drive chemical reactions. acs.org | Mild conditions, high functional group tolerance, access to unique reaction pathways. nih.gov | Catalyst cost and stability, scalability of photoreactors, quantum yield optimization. |

| Electrosynthesis | Use of electrical current to drive non-spontaneous chemical reactions. acs.org | Avoids stoichiometric chemical oxidants/reductants, precise control over reaction potential, high atom economy. | Electrode material selection, solvent/electrolyte compatibility, cell design for scalability. |

Integration into Multi-component Systems for Hybrid Materials

The bifunctional nature of this compound makes it an excellent candidate for incorporation into multi-component and hybrid materials. The carboxylic acid group can act as a ligand for metal ions or a hydrogen-bonding site, while the fluorinated tail can induce self-assembly and impart hydrophobicity.

Future research directions include:

Metal-Organic Frameworks (MOFs): Fluorinated benzoic acids are increasingly used as organic linkers in the synthesis of MOFs. acs.orgnumberanalytics.com The incorporation of this compound could create MOFs with enhanced hydrophobicity and chemical stability, which is advantageous for applications in gas separation and catalysis in humid environments. hokudai.ac.jp The flexible ether linkage could also impart unique dynamic properties to the framework.

Polymer Composites: The compound could be used as a comonomer or a functional additive in the creation of advanced polymers. Its integration could enhance properties such as thermal stability, chemical resistance, and gas permeability, or modify surface energy to create water- and oil-repellent coatings. scite.aiwikipedia.orgnumberanalytics.com

Self-Assembled Systems: The amphiphilic character of the molecule, with a polar carboxylic head and a nonpolar fluorinated tail, can be exploited to form supramolecular structures like gels, liquid crystals, or self-assembled monolayers (SAMs) on various substrates. researchgate.net Fluorinated carboxylic acids are known to be powerful building blocks for bimolecular networks. rsc.org These organized systems have potential applications in sensing, drug delivery, and surface modification. researchgate.nettandfonline.com

Inorganic-Organic Hybrids: Beyond MOFs, the molecule can be integrated with inorganic components like polyoxometalates or chitosan. nih.govchapman.edu Such hybrid materials can combine the properties of both components, leading to new multifunctional materials for catalysis, electronics, or biomedical applications.

| Material Type | Role of the Compound | Potential Enhanced Properties | Example Application Areas |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Hydrophobicity, chemical stability, framework flexibility. numberanalytics.comhokudai.ac.jp | Gas storage/separation, catalysis, sensing. |

| Polymer Composites | Monomer or Additive | Thermal stability, surface energy modification (hydrophobicity), low friction. wikipedia.org | High-performance coatings, membranes, advanced textiles. |

| Self-Assembled Monolayers (SAMs) | Molecular Building Block | Surface hydrophobicity, controlled surface energy, molecular recognition. researchgate.net | Anti-fouling surfaces, microelectronics, biosensors. |

| Natural Polymer Hybrids (e.g., with Chitosan) | Grafted Functional Group | Solubility in organic solvents, biocompatibility, film-forming ability. nih.gov | Biomedical materials, functional films, drug delivery. |

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize synthetic yields, understand reaction mechanisms, and ensure process safety and control, the development of in-situ monitoring techniques is crucial. Future research will focus on applying advanced analytical methods to track the synthesis of this compound in real-time.

Promising techniques for exploration include:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. The use of flow-through cells or specialized high-pressure NMR tubes allows for the direct monitoring of reaction mixtures. nih.gov For this specific compound, ¹⁹F NMR spectroscopy is particularly valuable, as the fluorine nucleus provides a highly sensitive probe with a wide chemical shift range, allowing for unambiguous tracking of the formation of the fluorinated ether. iaea.orgacs.org

Process Mass Spectrometry (MS): Modern MS techniques with ambient ionization sources, such as Atmospheric Solids Analysis Probe (ASAP) or Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS), enable the direct analysis of reaction aliquots with little or no sample preparation. researchgate.netnih.govnumberanalytics.com This allows for the rapid identification of reactants, intermediates, and products, providing real-time kinetic data. dntb.gov.ua

Vibrational Spectroscopy (FT-IR/Raman): In-situ Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can monitor the progress of a reaction by tracking the characteristic vibrational frequencies of functional groups. For instance, the disappearance of a precursor's functional group and the appearance of the carboxylic acid C=O stretch can be followed in real-time. rsc.orgmdpi.com

| Technique | Information Provided | Suitability for This Compound | Advantages |

|---|---|---|---|

| In-situ ¹⁹F NMR | Quantitative data on formation of C-F bonds and fluorinated intermediates. acs.org | Excellent, due to the presence of four fluorine atoms. Provides a clean spectral window. | High structural specificity, quantitative, non-destructive. iaea.org |

| Process Mass Spectrometry (MS) | Real-time identification of reactants, products, and byproducts by mass-to-charge ratio. researchgate.net | Very suitable for tracking molecular weight changes during synthesis. | High sensitivity, fast analysis time, minimal sample prep. nih.gov |

| In-situ FT-IR | Real-time tracking of functional group changes (e.g., -OH, C=O, C-O-C). mdpi.com | Good for monitoring key bond formations, especially the carboxylic acid. | Widely available, robust, can be used with fiber-optic probes. |

| In-situ Raman | Complementary vibrational information to FT-IR, excellent for aqueous systems. rsc.org | Suitable, especially for monitoring aromatic ring substitutions. | Low interference from water, non-destructive, high spatial resolution possible. |

Computational Design of New Derivatives with Predicted Performance in Materials Applications

Computational chemistry and molecular modeling are indispensable tools for accelerating materials discovery. By simulating molecular properties and interactions, researchers can predict the performance of new compounds before undertaking costly and time-consuming laboratory synthesis. This approach will be pivotal in designing novel derivatives of this compound for specific applications.

Future computational efforts will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. nih.gov This can guide synthetic efforts by, for example, predicting how additional substituents on the benzene (B151609) ring will affect the molecule's ability to act as a ligand in a MOF or influence its self-assembly behavior. nih.govnumberanalytics.com

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials incorporating these molecules, such as polymers or liquid crystals. acs.org Simulations can provide insight into polymer chain packing, mechanical properties (e.g., modulus and toughness), and the dynamics of self-assembly at interfaces, helping to design materials with desired thermomechanical performance. researchgate.netmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between molecular descriptors and macroscopic properties. wikipedia.org By building a database of synthesized derivatives and their measured properties (e.g., hydrophobicity, thermal stability), QSPR models can be developed to rapidly screen virtual libraries of new compounds and prioritize the most promising candidates for synthesis.